molecular formula C10H11I2NO2 B2454161 Methyl 4-(dimethylamino)-3,5-diiodobenzoate CAS No. 2044872-66-2

Methyl 4-(dimethylamino)-3,5-diiodobenzoate

Cat. No.: B2454161
CAS No.: 2044872-66-2
M. Wt: 431.012
InChI Key: KJJBCGUIAIHYMV-UHFFFAOYSA-N
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Description

Methyl 4-(dimethylamino)-3,5-diiodobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a dimethylamino group and two iodine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(dimethylamino)-3,5-diiodobenzoate typically involves the esterification of 4-(dimethylamino)-3,5-diiodobenzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(dimethylamino)-3,5-diiodobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove the iodine atoms or reduce the ester group to an alcohol.

    Substitution: The iodine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, ammonia, or alkyl halides.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or deiodinated compounds.

    Substitution: Compounds with new functional groups replacing the iodine atoms.

Scientific Research Applications

Methyl 4-(dimethylamino)-3,5-diiodobenzoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(dimethylamino)-3,5-diiodobenzoate involves its interaction with specific molecular targets. The dimethylamino group can participate in nucleophilic reactions, while the iodine atoms can undergo electrophilic substitution. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(dimethylamino)benzoate: Lacks the iodine atoms, making it less reactive in certain substitution reactions.

    Methyl 3,5-diiodobenzoate: Lacks the dimethylamino group, affecting its nucleophilicity and overall reactivity.

    4-(Dimethylamino)-3,5-diiodobenzoic acid: The carboxylic acid form, which can be converted to the ester form through esterification.

Uniqueness

Methyl 4-(dimethylamino)-3,5-diiodobenzoate is unique due to the presence of both the dimethylamino group and the iodine atoms, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

methyl 4-(dimethylamino)-3,5-diiodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11I2NO2/c1-13(2)9-7(11)4-6(5-8(9)12)10(14)15-3/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJBCGUIAIHYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1I)C(=O)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11I2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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